1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O3/c29-21(27-16-5-6-17-18(9-16)31-13-30-17)26-15-3-1-14(2-4-15)25-19-10-20(24-11-23-19)28-8-7-22-12-28/h1-12H,13H2,(H,23,24,25)(H2,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEZHCYPVFUMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize imidazole, pyrimidine, and benzodioxol moieties
Mode of Action
The presence of an imidazole ring and a pyrimidine ring in its structure suggests that it might interact with its targets through hydrogen bonding or π-π stacking. These interactions could potentially alter the conformation or activity of the target proteins or enzymes.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been involved in a variety of biochemical pathways, including signal transduction, dna synthesis, and cellular metabolism.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it might be well-absorbed in the gastrointestinal tract if administered orally. The presence of multiple aromatic rings could potentially lead to extensive metabolism in the liver, possibly affecting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Based on its structure, it could potentially modulate the activity of target proteins or enzymes, leading to changes in cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and hence its interaction with targets. Additionally, the presence of other molecules could either compete with the compound for the same targets or alter the targets’ conformation, thereby affecting the compound’s efficacy.
Biological Activity
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea, a complex organic compound, has gained attention for its potential therapeutic applications, particularly in the context of inflammatory and autoimmune diseases. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 397.45 g/mol. Its structure features a central urea linkage and multiple heterocyclic rings, including imidazole and pyrimidine moieties, which are critical for its biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.45 g/mol |
| CAS Number | 45502618 |
The compound primarily functions as an inhibitor of inducible nitric oxide synthase (iNOS) . By disrupting the dimerization of iNOS, it effectively reduces nitric oxide production, which plays a significant role in inflammatory responses and various pathological conditions. The modulation of nitric oxide synthesis is crucial for therapeutic effects in diseases characterized by excessive inflammation.
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent anticancer activities. For instance, studies have shown that similar imidazole and pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. The activity is often attributed to their ability to interact with nucleic acids and enzymes crucial for tumor growth .
Anti-inflammatory Effects
The inhibition of iNOS by the compound suggests potential applications in treating inflammatory diseases. By lowering nitric oxide levels, it may alleviate symptoms associated with conditions like rheumatoid arthritis and other autoimmune disorders.
Case Studies
- Inflammatory Disease Models : In animal models of inflammation, compounds structurally similar to this compound demonstrated significant reductions in inflammatory markers and improved clinical scores.
- Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that the compound exhibited cytotoxicity with IC50 values in the low micromolar range. It was particularly effective against rapidly dividing cells such as A549 lung cancer cells .
Table 2: Biological Activity Summary
Comparison with Similar Compounds
Core Scaffold and Functional Groups
- Target Compound: Urea linker, pyrimidine-imidazole-aminophenyl, benzo[d][1,3]dioxol-5-yl.
- Compound 17c () : Pyrrolo[3,4-d]imidazole carboxamide core, cyclopropanecarbonyl-piperidine, benzo[d][1,3]dioxol-5-yl.
- Key difference: Carboxamide instead of urea; cyclopropane moiety may influence lipophilicity.
- Compound 18b () : Naphthalen-2-yl substituent.
- Compound from : Urea linker with pyrrolo[1,2-a]imidazole-phenyl and benzo[d][1,3]dioxol-5-yl.
Substituent Impact on Pharmacokinetics
- Benzo[d][1,3]dioxol-5-yl : Present in both the target compound and 17c (), this group is associated with improved metabolic stability due to reduced oxidative degradation .
- Pyrimidine vs. Pyrroloimidazole : Pyrimidine-based structures (target compound) may exhibit better solubility compared to fused pyrroloimidazole systems () due to reduced planar rigidity.
Pharmacological and Target Profile
- Compounds: Pyrrolo[3,4-d]imidazole carboxamides are hypothesized to target kinases or G-protein-coupled receptors (GPCRs) due to structural resemblance to known inhibitors, though specific targets are unconfirmed .
- Compound : The pyrrolo[1,2-a]imidazole-phenyl urea may share MCT4 inhibition but with possible off-target effects due to its fused heterocycle .
Selectivity Considerations
- The pyrimidine-imidazole motif in the target compound could confer selectivity for MCT4 over other monocarboxylate transporters (e.g., MCT1), whereas bulkier substituents in 18b () might reduce transporter compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
